![molecular formula C18H28N2O B14199214 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine CAS No. 917903-00-5](/img/structure/B14199214.png)
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization and coupling. One common method includes:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of Piperidine Ring: Similarly, the piperidine ring can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the pyrrolidine and piperidine rings through a propyl linker, often using reagents like sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary depending on the nature of the substituent and the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidin-4-one and piperidin-3-ol are structurally related and exhibit similar chemical properties.
Uniqueness
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine is unique due to its combined pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
917903-00-5 |
|---|---|
Formule moléculaire |
C18H28N2O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[3-(3-pyrrolidin-2-ylphenoxy)propyl]piperidine |
InChI |
InChI=1S/C18H28N2O/c1-2-11-20(12-3-1)13-6-14-21-17-8-4-7-16(15-17)18-9-5-10-19-18/h4,7-8,15,18-19H,1-3,5-6,9-14H2 |
Clé InChI |
VUVKRASYSSLGOX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC2=CC=CC(=C2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


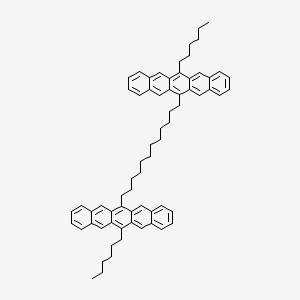
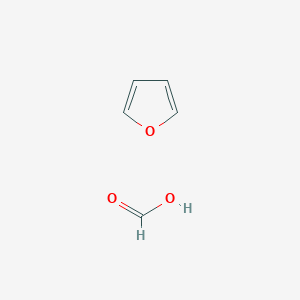
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
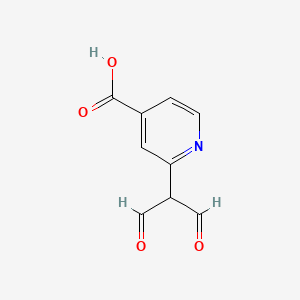
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

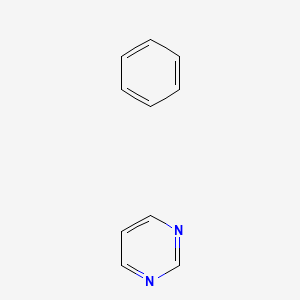
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
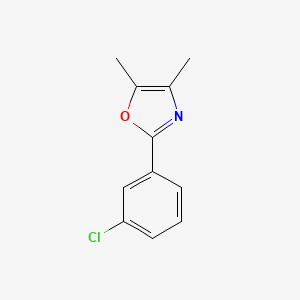
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
